

# 2-Cyanobenzamide: An In-depth Technical Guide for Drug Development Professionals

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## Compound of Interest

Compound Name: 2-Cyanobenzamide

Cat. No.: B092452

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This guide offers a comprehensive technical overview of **2-cyanobenzamide**, a pivotal molecule in the landscape of modern medicinal chemistry and drug development. It aims to provide researchers, scientists, and drug development professionals with a thorough understanding of its chemical structure, physicochemical properties, synthesis, and critical applications, particularly its role as a precursor to potent therapeutic agents.

## Core Molecular Profile: Structure and Properties

**2-Cyanobenzamide**, also known as o-cyanobenzamide, is an aromatic organic compound with the chemical formula  $C_8H_6N_2O$ .<sup>[1][2]</sup> Its structure is characterized by a benzene ring substituted with a cyano (-C≡N) group and an amide (-CONH<sub>2</sub>) group at the ortho (1,2) positions. This specific arrangement of functional groups dictates its unique chemical reactivity and its utility as a versatile building block in organic synthesis.

Molecular Structure:

- Systematic Name: **2-Cyanobenzamide**<sup>[3]</sup>
- CAS Number: 17174-98-0<sup>[1][3]</sup>
- Molecular Weight: 146.15 g/mol <sup>[1][2][3]</sup>

## Physicochemical Properties

A solid grasp of the physicochemical properties of **2-cyanobenzamide** is essential for its effective use in a laboratory setting. These properties influence reaction conditions, solvent selection, and purification strategies.

Property	Value	Source
Appearance	White to off-white crystalline solid	<a href="#">[4]</a>
Melting Point	172-173°C	<a href="#">[1]</a>
Boiling Point	341.5°C at 760 mmHg	<a href="#">[1]</a>
Solubility	Soluble in ethanol, methanol, and DMSO; sparingly soluble in water	N/A
Density	1.24 g/cm <sup>3</sup>	<a href="#">[1]</a>

## Spectroscopic Data

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of **2-cyanobenzamide**.

- **<sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy:** Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The <sup>1</sup>H NMR spectrum of **2-cyanobenzamide** would show distinct signals for the aromatic protons and the amide protons, with their chemical shifts and coupling patterns confirming the 1,2-substitution of the benzene ring. The <sup>13</sup>C NMR spectrum would display signals for all eight carbon atoms in the molecule.
- **Infrared (IR) Spectroscopy:** IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **2-cyanobenzamide** exhibits characteristic absorption bands for the amide N-H stretching, the amide C=O stretching, and the nitrile C≡N stretching.[\[5\]](#)
- **Mass Spectrometry (MS):** Mass spectrometry is used to determine the molecular weight of a compound. The mass spectrum of **2-cyanobenzamide** shows a molecular ion peak

corresponding to its exact mass, confirming the molecular formula.[\[3\]](#)[\[5\]](#)

## Synthesis and Reactivity

The synthesis of **2-cyanobenzamide** is most commonly achieved through the controlled partial hydrolysis of phthalonitrile. This method offers a straightforward and efficient route to the desired product.

## Experimental Protocol: Synthesis of 2-Cyanobenzamide from Phthalonitrile

This protocol outlines a general procedure for the laboratory-scale synthesis of **2-cyanobenzamide**.

### Materials:

- Phthalonitrile
- Potassium hydroxide (KOH)
- tert-Butanol
- Water
- Hydrochloric acid (HCl)

### Procedure:

- A solution of phthalonitrile in tert-butanol is prepared in a reaction vessel.
- An aqueous solution of potassium hydroxide is added dropwise to the phthalonitrile solution. The reaction is typically carried out at an elevated temperature to facilitate the hydrolysis.
- The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the solvent is removed.

- The residue is dissolved in water and acidified with hydrochloric acid to precipitate the **2-cyanobenzamide** product.
- The solid product is collected by filtration, washed with water, and dried.

Rationale for Experimental Design:

- The use of a stoichiometric amount of potassium hydroxide is crucial to ensure the selective hydrolysis of only one of the two nitrile groups of phthalonitrile.
- tert-Butanol is a suitable solvent as it can dissolve both the starting material and the base, providing a homogeneous reaction medium.

Caption: Synthetic pathway to **2-Cyanobenzamide**.

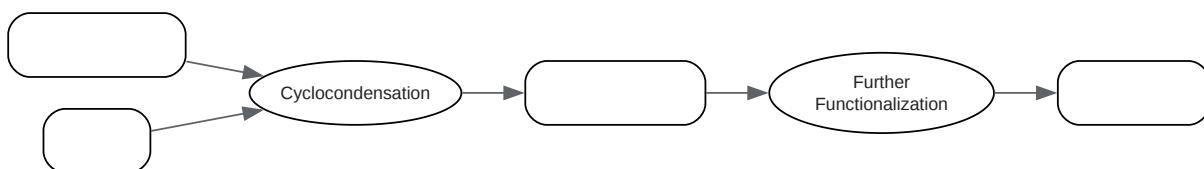
## Applications in Drug Discovery and Development

**2-Cyanobenzamide** is a highly valuable intermediate in the synthesis of a wide range of biologically active molecules, most notably as a precursor to Poly(ADP-ribose) polymerase (PARP) inhibitors.<sup>[6]</sup>

### Role as a Precursor to PARP Inhibitors

PARP inhibitors are a class of targeted cancer therapies that have shown significant efficacy in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.<sup>[6][7]</sup> The phthalazinone scaffold, a key structural motif in many PARP inhibitors, can be readily synthesized from **2-cyanobenzamide**.

The synthesis of the phthalazinone core involves the cyclocondensation of **2-cyanobenzamide** with hydrazine. This reaction forms the bicyclic phthalazinone ring system, which can then be further elaborated to generate a diverse array of potent PARP inhibitors.



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Caption: **2-Cyanobenzamide** in PARP inhibitor synthesis.

## Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling **2-cyanobenzamide**. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[3][4]

Recommended Safety Measures:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][8]
- Ventilation: Use only outdoors or in a well-ventilated area.[4][8]
- Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[4]
- Storage: Store in a well-ventilated place and keep the container tightly closed.[4]

## Conclusion

**2-Cyanobenzamide** is a cornerstone molecule in the field of medicinal chemistry, offering a versatile platform for the synthesis of a multitude of therapeutic agents. Its well-defined chemical properties, straightforward synthesis, and critical role as a precursor to PARP inhibitors underscore its importance in the ongoing development of novel cancer therapies. A comprehensive understanding of this compound is therefore essential for any researcher or professional engaged in the drug discovery and development process.

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